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Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global

health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class

of therapeutics to combat this threat. This guide focuses on BING, a novel 13-residue

thermostable AMP, isolated from the plasma of the Japanese medaka fish (Oryzias latipes).[1]

[2] BING exhibits broad-spectrum bactericidal activity against a range of pathogenic bacteria,

including drug-resistant strains, while demonstrating low toxicity to mammalian cells.[1] Its

unique mechanism of action, which involves the targeted suppression of the Cpx two-

component system, a critical regulator of the bacterial envelope stress response, distinguishes

it from many other AMPs and marks it as a molecule of significant interest for novel

antimicrobial strategies.[1][2]

This document provides a comprehensive overview of the BING peptide, detailing its

mechanism of action, summarizing key quantitative data, and outlining the experimental

protocols used to elucidate its effects.

Core Mechanism of Action: Targeting the CpxR
Stress Response
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The primary mechanism of BING involves the targeted disruption of the Cpx two-component

envelope stress response pathway in Gram-negative bacteria. This system, composed of the

sensor kinase CpxA and the response regulator CpxR, is crucial for maintaining cell envelope

integrity and plays a significant role in the development of antimicrobial resistance.[1]

BING's key actions include:

Suppression of cpxR Expression: Unlike other AMPs that may induce stress responses,

BING actively reduces the RNA levels of cpxR.[1][2] This suppression is a novel mechanism

for an AMP and forms the cornerstone of its activity.

Deregulation of Periplasmic Chaperones: Proteomic analyses reveal that BING treatment

leads to the deregulation of periplasmic peptidyl-prolyl isomerases, such as SurA, which are

essential for the proper folding and transport of outer membrane proteins.[1][2]

Downregulation of Efflux Pumps: By suppressing the CpxR regulator, BING leads to a

significant reduction in the expression of key components of multidrug efflux pumps, such as

MexB, MexY, and OprM in Pseudomonas aeruginosa.[1][2] This action effectively weakens a

primary defense mechanism of bacteria against antibiotics.

Inhibition of Motility: BING has been shown to suppress genes involved in flagellar

biosynthesis and chemotaxis, resulting in reduced bacterial motility.[3][4]

This targeted suppression of a key resistance and survival pathway not only contributes to

BING's direct bactericidal activity but also creates a synergistic effect when used in

combination with conventional antibiotics.

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the BING peptide.

Table 1: Minimum Inhibitory Concentrations (MIC) of BING Against Various Bacterial Strains
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Bacterial Strain Type MIC (µg/mL)

Escherichia coli (ATCC
25922)

Gram-negative 12.5

Pseudomonas aeruginosa

(ATCC 27853)
Gram-negative 100

Edwardsiella tarda (ATCC

15947)
Gram-negative 10

Staphylococcus aureus (ATCC

25923)
Gram-positive 25

| Bacillus subtilis (ATCC 6633) | Gram-positive | 6.25 |

Data sourced from Dong et al., 2021.

Table 2: Effect of BING on the Expression of Key Bacterial Genes

Organism Gene
BING
Concentration

Treatment
Time

Log₂ Relative
Fold Change

E. tarda cpxR 10 µg/mL 60 min -0.5

E. tarda cpxA 10 µg/mL 60 min
No significant

change

E. tarda rpoE 10 µg/mL 60 min +1.0

E. coli cpxR 10 µg/mL 1 hr -0.6

E. coli cpxR 10 µg/mL 4 hr -1.2

P. aeruginosa cpxR 25 µg/mL 48 hr -1.5

P. aeruginosa mexB 25 µg/mL 48 hr -1.8

P. aeruginosa mexY 25 µg/mL 48 hr -1.7

| P. aeruginosa | oprM | 25 µg/mL | 48 hr | -0.7 |
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Data represents mean values (n=3) and is sourced from figures in Dong et al., 2021.[5]

Table 3: Synergistic Activity of BING with Conventional Antibiotics Against P. aeruginosa

Antibiotic
MIC Alone
(µg/mL)

MIC in
Combination
with BING

Fractional
Inhibitory
Concentration
(FIC) Index

Interpretation

Ampicillin >1024
128 (with 25
µg/mL BING)

≤ 0.5 Synergy

| Novobiocin | 1024 | 128 (with 25 µg/mL BING) | ≤ 0.5 | Synergy |

The Fractional Inhibitory Concentration (FIC) Index is calculated as (MIC of Drug A in

combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A

FICI of ≤ 0.5 indicates synergy. Data sourced from Dong et al., 2021.

Visualizations: Pathways and Workflows
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Plate Preparation

Incubation & Reading

Data Analysis

Prepare 2-fold serial dilutions
of BING peptide (Drug A)

along columns 1-10

Fill Plate:
- Drug A dilutions in columns

- Drug B dilutions in rows
- Column 11: Drug B only

- Row H: Drug A only
- Well H11: Growth Control

Prepare 2-fold serial dilutions
of Antibiotic (Drug B)

along rows A-G

Inoculate all wells (except sterility control)
with standardized bacterial suspension

(e.g., 5 x 10^5 CFU/mL)

Incubate plate at 37°C
for 18-24 hours

Read MICs:
Determine lowest concentration

inhibiting visible growth

Record MICs:
- MIC of A alone
- MIC of B alone

- MIC of A in combination
- MIC of B in combination

Calculate FIC for each well:
FIC_A = MIC_A_combo / MIC_A_alone
FIC_B = MIC_B_combo / MIC_B_alone

Calculate FIC Index (FICI):
FICI = FIC_A + FIC_B

Interpret Result:
- FICI ≤ 0.5: Synergy

- 0.5 < FICI ≤ 4: Indifference
- FICI > 4: Antagonism

Click to download full resolution via product page
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Detailed Experimental Protocols
The following methodologies are based on the procedures described in the primary literature

concerning BING.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution
for MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of the BING peptide

required to inhibit the visible growth of a bacterial strain.

Materials:

BING peptide, lyophilized

Sterile 96-well microtiter plates

Mueller–Hinton Broth (MHB) or other appropriate bacterial growth medium

Bacterial strains for testing

Spectrophotometer

Protocol:

Prepare a stock solution of the BING peptide in sterile water or a suitable solvent.

Dispense 50 µL of MHB into each well of a 96-well plate.

Add 50 µL of the BING peptide stock solution to the first column of wells, creating a 1:1

dilution.

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second,

mixing, and repeating across the plate to create a concentration gradient. Discard 50 µL

from the last column.

Prepare a bacterial inoculum by diluting an overnight culture to match a 0.5 McFarland

turbidity standard. Further dilute this suspension to achieve a final concentration of
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approximately 5 x 10⁵ CFU/mL in the wells.

Add 50 µL of the standardized bacterial inoculum to each well.

Include a positive control (bacteria with no peptide) and a negative control (medium only)

on each plate.

Incubate the plates at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the peptide at which no visible

bacterial growth is observed.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis

Objective: To quantify the change in expression of target genes (e.g., cpxR, mexB) in

bacteria following treatment with the BING peptide.

Materials:

Mid-log phase bacterial culture

BING peptide

RNA extraction kit (e.g., RNAprep pure cell/bacteria kit)

Reverse transcription kit (e.g., One-Step FastQuant RT reagent kit with gDNase)

qPCR instrument

SYBR Green qPCR master mix

Specific primers for target genes (e.g., cpxR) and a reference gene (e.g., 16S or 18S

rRNA)

Protocol:

Grow bacteria to mid-log phase (e.g., OD₆₀₀ of 0.5).
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Treat the bacterial culture with a specific concentration of BING peptide (e.g., 25 µg/mL)

for a defined period (e.g., 1, 4, or 48 hours). A non-treated culture serves as the control.

Harvest the bacterial cells by centrifugation.

Extract total RNA from both treated and control samples using a commercial RNA

extraction kit, including a DNase treatment step to remove genomic DNA contamination.

Reverse transcribe an equal amount of RNA from each sample into complementary DNA

(cDNA) using a reverse transcription kit.

Set up the qPCR reaction in triplicate for each sample, including primers for the target

gene and the reference gene.

Perform the qPCR using a standard thermal cycling program.

Analyze the results using the ΔΔCt method. The data is typically expressed as the log₂

relative fold change in gene expression in the treated sample compared to the untreated

control, after normalization to the reference gene.

Checkerboard Synergy Assay
Objective: To assess the interaction (synergy, indifference, or antagonism) between the

BING peptide and a conventional antibiotic.

Protocol:

Set up a 96-well plate with 2-fold serial dilutions of the BING peptide along the x-axis (e.g.,

columns 1-10) and 2-fold serial dilutions of a conventional antibiotic along the y-axis (e.g.,

rows A-G).

Column 11 should contain only the antibiotic dilutions (to determine its MIC alone), and

Row H should contain only the BING peptide dilutions (to determine its MIC alone). Well

H11 serves as the growth control (no antimicrobials).

Inoculate all wells with a standardized bacterial suspension as described in the MIC

protocol.
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Incubate the plate at 37°C for 18-24 hours.

For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC)

for each agent and the FIC Index (FICI) as described in the caption for Table 3.

The interaction is classified based on the lowest FICI value obtained.

Conclusion and Future Directions
The BING peptide represents a significant discovery in the field of antimicrobial research. Its

unique ability to suppress the cpxR-mediated envelope stress response provides a dual

benefit: direct bactericidal activity and the potentiation of existing antibiotics.[1][2] This

mechanism suggests that BING and its derivatives could be developed as standalone

therapeutics or as adjuvants to overcome antibiotic resistance. Further research into lead

optimization, including modifications like C-terminal amidation and D-amino acid substitution to

enhance stability and potency, is warranted.[3] The CpxR pathway itself is now highlighted as a

promising new target for the development of the next generation of antimicrobial agents.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. BING, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets
bacterial envelope stress response by suppressing cpxR expression - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. mdpi.com [mdpi.com]

4. BING, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets
bacterial envelope stress response by suppressing cpxR expression - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34108601/
https://www.researchgate.net/publication/352256505_BING_a_novel_antimicrobial_peptide_isolated_from_Japanese_medaka_plasma_targets_bacterial_envelope_stress_response_by_suppressing_cpxR_expression
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.mdpi.com/2079-6382/10/9/1094
https://pubmed.ncbi.nlm.nih.gov/34108601/
https://www.researchgate.net/publication/352256505_BING_a_novel_antimicrobial_peptide_isolated_from_Japanese_medaka_plasma_targets_bacterial_envelope_stress_response_by_suppressing_cpxR_expression
https://www.benchchem.com/product/b12369490?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/34108601/
https://pubmed.ncbi.nlm.nih.gov/34108601/
https://pubmed.ncbi.nlm.nih.gov/34108601/
https://www.researchgate.net/publication/352256505_BING_a_novel_antimicrobial_peptide_isolated_from_Japanese_medaka_plasma_targets_bacterial_envelope_stress_response_by_suppressing_cpxR_expression
https://www.mdpi.com/2079-6382/10/9/1094
https://pmc.ncbi.nlm.nih.gov/articles/PMC8190156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8190156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8190156/
https://www.researchgate.net/figure/Effect-of-BING-on-envelope-stress-response-in-Gram-negative-bacteria-A-Fold-change-of_fig5_352256505
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [The BING Peptide: A Novel Modulator of the Bacterial
Envelope Stress Response]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369490#bing-peptide-effect-on-bacterial-envelope-
stress-response]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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